2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid
Overview
Description
2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid is a chemical compound with the empirical formula C10H17NO4 . It is a heterocyclic building block .
Synthesis Analysis
The synthesis of compounds similar to this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Another method involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound often involve the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .Scientific Research Applications
Synthesis and Protection of Building Blocks
The compound plays a role in the synthesis of aldehyde building blocks, which are protected as acid-labile N-Boc N,O-acetals. These building blocks are used in combinatorial solid-phase synthesis for creating novel peptide isosteres (Groth & Meldal, 2001).
Chemical Synthesis and Reaction Optimization
In another study, the compound was synthesized through a reaction involving tert-butoxycarbonyl-L-ornithine, demonstrating its utility in creating specific amino acid derivatives (Maity & Strömberg, 2014).
Application in Organic Synthesis
It has been used in the synthesis of various organic compounds, such as in the preparation of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing its role in organic chemistry (Wang Yu-huan, 2009).
Mechanistic Studies in Chemical Reactions
The compound has been involved in studies exploring the mechanism of tert-butyloxycarbonyl (Boc) group migration, aiding in understanding chemical reaction processes (Xue & Silverman, 2010).
Development of Enantiomerically Pure Compounds
Research has also focused on its use in the enantioselective synthesis of neuroexcitant analogs, contributing to the field of stereochemistry (Pajouhesh et al., 2000).
Quantitative Analysis in Peptide Synthesis
The compound is also significant in the quantitative analysis of tert-butyloxycarbonyl groups in amino acid and peptide derivatives, highlighting its importance in peptide synthesis and analysis (Ehrlich-Rogozinski, 1974).
Safety and Hazards
The safety data sheet for a similar compound, {2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl} acetic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-5-4-12(7-13,8-14)6-9(15)16/h4-6,8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWRHQAYZOBQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166876 | |
Record name | 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-60-1 | |
Record name | 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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